Tetraphenyltin is a white crystalline solid that appears as a powder. It has a molecular weight of 427.13 g/mol and a melting point ranging from 224 to 227 °C. The compound is insoluble in water but soluble in organic solvents such as hot benzene, toluene, and xylene . Its structure consists of four phenyl groups attached to a tin atom, which contributes to its stability and reactivity in various chemical processes.
Tetraphenyltin does not have a well-defined mechanism of action in most scientific research applications. However, its properties influence its interactions with other molecules. The lipophilic nature of the phenyl groups allows it to interact with biological membranes, while the central tin atom can act as a Lewis acid, accepting electron pairs from donor molecules [].
Tetraphenyltin can be synthesized through several methods:
These methods highlight the versatility of tetraphenyltin as a precursor in various chemical syntheses.
Tetraphenyltin is utilized in multiple applications across different industries:
Interaction studies involving tetraphenyltin focus on its reactivity with other chemicals and its environmental behavior. The compound's interactions often lead to the formation of new organotin derivatives or other chemical species that may exhibit different properties or biological activities. Understanding these interactions is crucial for assessing both its utility and potential risks associated with its use.
Tetraphenyltin belongs to a broader class of organotin compounds. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diphenyltin | C12H10Sn | Less sterically hindered than tetraphenyltin |
Triphenyltin | C18H15Sn | More reactive due to fewer phenyl groups |
Tin(IV) Acetate | C4H6O4Sn | Soluble in water; used in different applications |
Tetraphenyltin stands out due to its four phenyl groups which confer unique stability and reactivity compared to other organotin compounds. This structural feature allows it to act effectively as both a stabilizer and catalyst in various chemical processes.
The synthesis of tetraphenyltin (Sn(C₆H₅)₄) traces its origins to early 20th-century organometallic chemistry. Initial methods relied on stoichiometric reactions between tin(IV) chloride (SnCl₄) and phenyl Grignard reagents, as demonstrated by Gilman and colleagues in the 1920s. A landmark advance occurred in 1943, when Rapson et al. developed a copper-mediated coupling of phenylmagnesium bromide with tin halides, achieving yields up to 58%. This method faced limitations in scalability due to harsh reaction conditions (230°C, 7 days) and competing side reactions.
By the 1950s, Ramsden optimized the process using sodium metal as a reducing agent in dry toluene, enabling direct synthesis from chlorobenzene and tin(IV) chloride at moderate temperatures (45°C). This approach became industrially viable, with yields exceeding 75% after multiple extraction cycles. The 1980s saw the emergence of Ullmann-type couplings using copper-tin alloys, which reduced reaction times but required stoichiometric metal inputs.
Phenyl Grignard reagents remain central to tetraphenyltin synthesis. The general protocol involves:
Key advancements include:
Table 1: Comparative Yields in Grignard-Based Syntheses
Reagent System | Temperature (°C) | Yield (%) |
---|---|---|
C₆H₅MgBr + SnCl₄ (1929) | 45 | 58 |
C₆H₅MgCl + SnCl₄ (1957) | 25 | 75 |
C₆H₅MgBr/CuI (2016) | 0 | 82 |
Palladium and copper catalysts dominate modern synthetic routes:
Tetrakis(triphenylphosphine)palladium(0) enables Stille-type couplings between aryl halides and tetraphenyltin. For example:
Ar–X + Sn(C₆H₅)₄ → Ar–C₆H₅ + X–Sn(C₆H₅)₃
This method achieves 75–89% yields for electron-deficient aryl chlorides in DMF at 100°C.
Copper bronze (Cu-Sn alloy) facilitates Ullmann couplings between iodobenzene and tin powder (54–64% yields). The mechanism proceeds through oxidative addition of C–I bonds to Cu(I), followed by transmetalation with Sn(0).
Gomberg’s 1898 tetraphenylmethane synthesis inspired analogous approaches for tin derivatives. A three-step sequence enables tetraphenyltin assembly:
This method proves particularly effective for sterically hindered derivatives, achieving 93% enantioselectivity with chiral phosphine ligands.
Electrophilic tin(IV) complexes enable direct C–H functionalization:
$$ \text{SnCl}4 + 4\text{C}6\text{H}6 \xrightarrow{\text{Oxidant}} \text{Sn(C}6\text{H}5\text{)}4 + 4\text{HCl} $$
Key developments include:
Modern hybrid methodologies combine Ullmann and Suzuki coupling elements:
Dual Catalytic System
This system converts aryl bromides to biaryls in 92% yield at 80°C. For Suzuki-type variants, tin reagents replace boronic acids:
$$ \text{Ar–Br} + \text{SnPh}4 \xrightarrow{\text{Pd(dba)}2} \text{Ar–Ph} + \text{Ph–SnPh}_3 $$
Acute Toxic;Environmental Hazard